7-Tert-butyl-8-methoxyquinoline
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Overview
Description
7-Tert-butyl-8-methoxyquinoline is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives are significant in medicinal chemistry due to their broad range of biological activities, including anti-cancer, anti-malarial, anti-microbial, and anti-inflammatory properties . The tert-butyl and methoxy groups attached to the quinoline ring enhance its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-8-methoxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Tert-butyl-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in quinoline chemistry, substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenated quinoline derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
7-Tert-butyl-8-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as anti-malarial and anti-cancer agents.
Medicine: Quinoline derivatives, including this compound, are explored for their antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-tert-butyl-8-methoxyquinoline involves its interaction with specific molecular targets. In the case of its anti-malarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication .
Comparison with Similar Compounds
8-Methoxyquinoline: Lacks the tert-butyl group, resulting in different chemical and biological properties.
7-Tert-butylquinoline: Lacks the methoxy group, affecting its reactivity and applications.
6-Methoxyquinolin-8-amine: Another quinoline derivative with distinct biological activities.
Uniqueness: 7-Tert-butyl-8-methoxyquinoline stands out due to the combined presence of the tert-butyl and methoxy groups, which enhance its stability and biological activity. This makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
792924-09-5 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
7-tert-butyl-8-methoxyquinoline |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)11-8-7-10-6-5-9-15-12(10)13(11)16-4/h5-9H,1-4H3 |
InChI Key |
QENYWMXWCRECTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)OC |
Origin of Product |
United States |
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